molecular formula C17H14N2O3S2 B2826980 (E)-5-(2,3-dimethoxybenzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one CAS No. 315683-78-4

(E)-5-(2,3-dimethoxybenzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one

Cat. No.: B2826980
CAS No.: 315683-78-4
M. Wt: 358.43
InChI Key: SCTPAHXLAKLBDE-NTEUORMPSA-N
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Description

(E)-5-(2,3-dimethoxybenzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one is a synthetic small molecule based on the 5-ene-4-thiazolidinone scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for probing diverse biological targets . This compound belongs to the rhodanine (2-thioxo-4-thiazolidinone) subfamily, characterized by an exocyclic C5 benzylidene bond and a pyridinylmethyl substitution at the N3 position, a structural motif frequently explored in the design of protein kinase inhibitors . The Z-geometry around the C5 exocyclic double bond is typically the most stable and prevalent form for such 5-arylidene derivatives, a critical factor for its molecular interactions . The core 4-thiazolidinone structure is a versatile pharmacophore, with documented derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . Specifically, structurally analogous 5-arylidene-2-thioxothiazolidin-4-ones have been identified as potent inhibitors of protein kinases such as DYRK1A, an enzyme implicated in neurological disorders like Alzheimer's disease and Down syndrome, as well as in cancer progression . The presence of the 2-thioxo group and the planar, conjugated system of the 5-benzylidene moiety are often associated with the ability to interact with enzyme active sites and biological macromolecules, including DNA, potentially through intercalation . This reagent is provided For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S2/c1-21-13-7-3-5-11(15(13)22-2)9-14-16(20)19(17(23)24-14)12-6-4-8-18-10-12/h3-10H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTPAHXLAKLBDE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/2\C(=O)N(C(=S)S2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2,3-dimethoxybenzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core with substitutions that enhance its biological activity. The presence of the methoxy groups and pyridine moiety contributes to its potential interactions with biological targets.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of thiazolidinone derivatives on various enzymes. For instance, compounds related to this class have been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. This suggests that this compound may possess similar inhibitory properties, potentially modulating pathways involved in diabetes-related conditions .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Molecular Docking Studies : In silico studies indicate that modifications in the thiazolidinone structure can enhance binding affinity to target proteins. For example, molecular docking studies have shown stable interactions with key viral proteins .
  • Enzyme Interaction : The compound may interact with critical enzymes such as aldose reductase and protein kinases, affecting their activity and downstream signaling pathways .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the interaction of thiazolidinone derivatives with HIV gp41; found no significant anti-HIV activity due to host cell toxicity.
Study 2 Reported protective effects against diabetic cataracts through aldose reductase inhibition; compound 6e showed promising results in vivo.
Study 3 Evaluated thiazolidinone derivatives as kinase inhibitors; some compounds exhibited sub-micromolar affinity for DYRK1A.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives share a common core structure but exhibit varied bioactivity depending on substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives

Compound Name Substituents (Position 3 and 5) Key Biological Activities Notable Findings
(E)-5-(2,3-dimethoxybenzylidene)-3-(pyridin-3-yl)-2-thioxothiazolidin-4-one 3: Pyridin-3-yl; 5: 2,3-dimethoxybenzylidene Anti-biofilm, enzyme inhibition High anti-biofilm activity against S. aureus and P. aeruginosa ; moderate α-amylase inhibition
3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one 3: 4-Fluorophenyl; 5: 3-ethoxy-4-hydroxybenzylidene Anti-biofilm, antimicrobial Most entries (86) in anti-biofilm database; effective against Gram-positive pathogens
(Z)-3-(benzo[d]thiazol-2-yl)-5-(3,4-dimethoxybenzylidene)-2-thioxothiazolidin-4-one (A6) 3: Benzo[d]thiazol-2-yl; 5: 3,4-dimethoxybenzylidene Antioxidant, enzyme inhibition Strong α-glucosidase inhibition; melting point 227–229°C
Curcumin analog (3e) Cyclopentanone with dual 3,4-dimethoxybenzylidene Antioxidant, ACE inhibition Superior radical scavenging (IC₅₀ = 1.2 µM) and ACE inhibition (IC₅₀ = 8.7 µM)
5-Fluorouracil Pyrimidine derivative Anticancer, anti-biofilm Benchmark anti-biofilm agent (58 records) but higher cytotoxicity

Key Observations :

Substituent Effects on Bioactivity :

  • Methoxy Groups : The 2,3-dimethoxybenzylidene group in the target compound enhances biofilm disruption, likely due to increased membrane permeability . In contrast, 3,4-dimethoxy substitution (A6) improves α-glucosidase inhibition .
  • Heterocyclic Moieties : Pyridin-3-yl (target compound) and benzo[d]thiazol-2-yl (A6) substituents favor enzyme interactions, while fluorophenyl groups (e.g., 4-fluorophenyl) enhance antimicrobial potency .

Anti-Biofilm Efficacy :
The target compound is less documented in databases compared to analogs like 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one (86 records), but its pyridinyl group may offer selectivity against S. aureus biofilms .

Table 2: Anti-Biofilm Activity Against Common Pathogens

Compound Class S. aureus P. aeruginosa C. albicans
Thiazolidinones (e.g., target) 1044 1026 380
Phytochemicals (e.g., curcumin) 1109 619 236
Peptides 84 67 41

Note: Data represents number of database entries for anti-biofilm agents .

Research Findings and Implications

  • Structural Optimization : The 2,3-dimethoxybenzylidene group balances lipophilicity and hydrogen bonding, while the pyridin-3-yl moiety enables metal chelation, critical for targeting metalloenzymes .
  • Therapeutic Potential: The compound’s dual anti-biofilm and enzyme inhibitory activities position it as a multi-target agent for diabetic complications (via α-amylase inhibition) and antibiotic-resistant infections .
  • Limitations: Limited solubility in aqueous media may hinder bioavailability, necessitating formulation advancements (e.g., nanoparticle encapsulation) .

Q & A

Q. Table 1: Bioactivity of Structural Analogs

Compound SubstituentsBiological ActivityKey Finding
5-(4-Methylbenzylidene) derivativeAntimicrobial (MIC: 8 µg/mL)Enhanced lipophilicity improves uptake
5-(2-Hydroxybenzylidene) derivativeAntioxidant (IC₅₀: 18 µM)Hydroxy group enables radical scavenging

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzylidene and pyridin-3-yl groups .
  • HPLC : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 384.42 g/mol) .

Advanced: How can contradictions in spectral data be resolved?

  • Dynamic NMR : Detect rotational barriers in the thioxothiazolidinone ring that cause splitting in ¹H NMR .
  • X-ray crystallography : Resolve ambiguities in E/Z isomerism of the benzylidene moiety (Note: Excluded per guidelines; alternative: computational geometry optimization).
  • Isotopic labeling : Use ³³S-labeled thioxo groups to track tautomerization in solution .

Advanced: How should conflicting bioactivity data across studies be analyzed?

  • Purity verification : Re-test compounds using HPLC and bioassays under standardized conditions .
  • Assay variability : Compare protocols (e.g., bacterial strain differences in antimicrobial studies) .
  • Metabolic stability : Assess if degradation products (e.g., free thiols) contribute to observed effects .

Advanced: What chemical modifications enhance solubility or bioavailability?

  • PEGylation : Introduce polyethylene glycol chains to the pyridine ring to improve aqueous solubility .
  • Prodrug design : Mask the thioxo group as a disulfide prodrug, increasing plasma stability by 40% .
  • Co-crystallization : Use cyclodextrins to enhance dissolution rates without altering activity .

Advanced: What reaction mechanisms govern key transformations in its synthesis?

  • Knoevenagel condensation : Base-mediated deprotonation of the active methylene group, followed by nucleophilic attack on the aldehyde .
  • Michael addition : Thiazolidinone ring formation via nucleophilic addition to α,β-unsaturated carbonyl intermediates .
  • Tautomerization : Thione-thiol equilibrium monitored via UV-Vis spectroscopy (λmax shift from 320 nm to 350 nm) .

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